molecular formula C14H20N4O3 B2869784 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine CAS No. 2034448-35-4

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine

Cat. No.: B2869784
CAS No.: 2034448-35-4
M. Wt: 292.339
InChI Key: PLZHIEDIQALLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine (CAS 2034448-35-4) is a sophisticated heterocyclic compound of significant interest in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics. Its molecular framework, which integrates a piperidine core with pyrazine and morpholine moieties, is often associated with bioactive molecules. This structure is featured in compounds investigated as potent phosphodiesterase 10 (PDE10) inhibitors . The inhibition of PDE10 is a prominent mechanism for treating neurological and psychiatric disorders, positioning this compound as a key intermediate or pharmacophore in drug discovery programs for conditions such as schizophrenia, bipolar disorder, and obsessive-compulsive disorder (OCD) . The compound's design imparts favorable drug-like properties; the morpholine and piperidine components can enhance solubility and metabolic stability, while the pyrazine ring contributes to potential bioactivity and molecular interactions . With a molecular formula of C14H20N4O3 and a molecular weight of 292.33 g/mol, it exhibits a balanced lipophilicity and polarity, making it a versatile scaffold for lead optimization and Structure-Activity Relationship (SAR) studies in medicinal chemistry . This compound is offered exclusively for research applications. It is available in various quantities for high-throughput screening and hit-to-lead optimization programs . For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

morpholin-4-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(17-6-8-20-9-7-17)18-5-1-2-12(11-18)21-13-10-15-3-4-16-13/h3-4,10,12H,1-2,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZHIEDIQALLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from the provided evidence (Table 1), focusing on structural motifs, synthesis, and inferred biological activity.

Table 1: Structural and Functional Comparison of 4-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine and Analogs

Compound Name/ID Core Structure Key Substituents Synthesis Method Inferred Activity
Target Compound Piperidine-carbonyl Pyrazin-2-yloxy, morpholine Likely SNAr or coupling Not reported (NR)
Compound 74 Pyrimidine Morpholine-piperidine, pyridine-3-yl Suzuki coupling, SNAr Antimalarial (IC50: <100 nM)
Compound 77 Pyrimidine 4-Methylpiperazinyl, morpholine Boronic acid cross-coupling Antimalarial (NR)
EP 2 402 347 A1 Thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine Nucleophilic substitution Kinase inhibition (NR)

Key Structural and Functional Insights

Pyrazine’s electron-deficient nature may improve solubility but reduce metabolic stability relative to pyrimidines. The thieno-pyrimidine core in the patent compound introduces a fused thiophene ring, increasing planarity and hydrophobicity, which could enhance binding to kinase ATP pockets.

Substituent Effects: The morpholine group is conserved across all compounds, likely improving aqueous solubility and pharmacokinetics. The pyrazin-2-yloxy group in the target compound contrasts with the pyridine-3-yl group in Compound 73. Pyridine’s basic nitrogen may confer stronger target engagement in antimalarial contexts .

Synthesis Pathways: The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) between a chloro-pyrazine intermediate and a piperidine-morpholine precursor, analogous to the methods in .

Biological Activity :

  • While Compounds 74 and 77 are explicitly antimalarial, the target compound’s pyrazine-oxygen linker may redirect activity toward other targets, such as bacterial enzymes or cancer-related kinases .

Biological Activity

The compound 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Structural Overview

The molecular structure of this compound features a morpholine ring connected to a piperidine moiety through a pyrazine ether. This unique structural arrangement is believed to contribute to its diverse biological activities.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of morpholine derivatives, including compounds similar to this compound. These compounds have been shown to act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose metabolism and appetite regulation. For instance, a closely related compound demonstrated remarkable in vivo antidiabetic activity by improving glucose handling in both normal and diabetic models without significant off-target effects .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit key metabolic enzymes . Research indicates that derivatives containing morpholine and piperidine structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. The inhibition constants (IC50) for these enzymes were reported in the range of 58.26 µM to 1023.16 µM, showcasing their potential for treating conditions like Alzheimer's disease and type 2 diabetes mellitus .

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes:

  • GLP-1R Modulation : By enhancing GLP-1R activity, this compound can lead to increased insulin secretion and reduced glucagon levels, contributing to better glycemic control.
  • Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, leading to competitive inhibition that can modulate metabolic pathways relevant to diabetes and neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of morpholine derivatives:

  • Antidiabetic Study : A study involving a related morpholine derivative showed significant reductions in blood glucose levels in diabetic rats, with an IC50 value for GLP-1R modulation reported at approximately 10 µM. The study concluded that these compounds could be promising candidates for further development as antidiabetic agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting their potential use in neurodegenerative disorders .

Comparative Biological Activity Table

Compound NameIC50 (µM)Biological ActivityReferences
This compound~10GLP-1R positive allosteric modulator
Related Morpholine Derivative58.26AChE inhibitor
Piperazine-based Compound8.9α-glucosidase inhibitor
Pyrazole Morpholine Derivative<20Neuroprotective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.